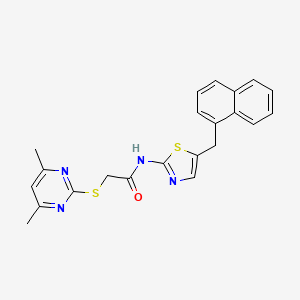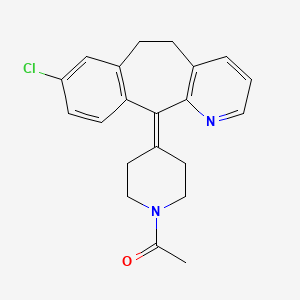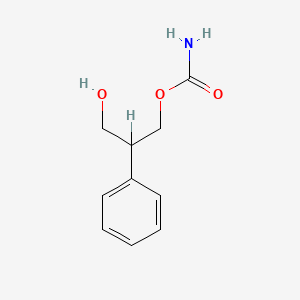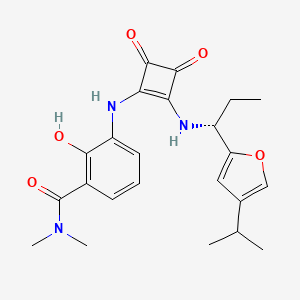
SirReal2
Vue d'ensemble
Description
Sirtuins (SIRTs) represent a distinct class of trichostatin A-insensitive lysyl-deacetylases (class III HDACs). SIRT2 deacetylates histone H4 and α-tubulin and functions as a regulator of cell cycle progression, a determinant of myelination, a modulator of autophagy, and a suppressor of brain inflammation. SirReal2 is an aminothiazole that acts as a SIRT-rearranging ligand to selectively inhibit SIRT2 (IC50 = 140 nM). This compound is >1,000-fold more potent at inhibiting the activity of SIRT2 than that of SIRT1 or SIRT3-6.5 This compound has been shown to be active in HeLa cells by significantly increasing α-tubulin acetylation.
SirReal 2 is a selective SIRT2 inhibitor.
Applications De Recherche Scientifique
SirReal2 : Analyse complète des applications de recherche scientifique
Inhibition de SIRT2 : this compound est bien connu pour son inhibition sélective de l'enzyme SIRT2, qui joue un rôle crucial dans divers processus cellulaires. Le composé a été présenté dans de nombreuses structures cristallines, contribuant à la compréhension de son mode de liaison et de sa sélectivité envers SIRT2 .
Études enzymatiques : this compound a été utilisé dans des études de criblage virtuel basé sur la structure (SBVS) pour obtenir des informations sur les modes de liaison des inhibiteurs efficaces de SIRT2. Cela a des implications pour la conception de nouveaux agents thérapeutiques ciblant les voies liées à SIRT2 .
Criblage virtuel : Les techniques de criblage virtuel ont utilisé this compound pour rationaliser la sélectivité en fonction des résidus clés appartenant à l'enzyme SIRT2. Cette approche a conduit à la découverte de diverses données expérimentales concernant les complexes protéiques avec this compound .
Inhibiteurs bi-actionnels HSP70/SIRT2 : La recherche a exploré le potentiel de this compound en tant qu'inhibiteur bi-actionnel pour les enzymes HSP70 et SIRT2. Cette double inhibition pourrait offrir une nouvelle approche pour l'intervention thérapeutique dans les maladies où ces enzymes sont impliquées .
Optimisation des composés inhibiteurs : this compound a servi de référence pour l'optimisation d'autres composés inhibiteurs, guidant la recherche de molécules présentant une activité et une sélectivité améliorées envers les cibles souhaitées .
Études d'amarrage moléculaire : La structure du composé a été cruciale dans les études d'amarrage moléculaire, fournissant une référence pour évaluer l'efficacité des modes de liaison prédits dans les modèles informatiques .
Criblage virtuel combiné à des études enzymatiques Nouveaux inhibiteurs de SIRT2 à base de thiazole Nouveaux inhibiteurs de SIRT2 à base de thiazole découverts par amarrage moléculaire
Mécanisme D'action
Target of Action
SirReal2, also known as 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide, is a potent and selective inhibitor of Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family of proteins, also known as class III histone deacetylases . These proteins play crucial roles in metabolism, DNA repair, and rRNA transcription .
Mode of Action
This compound inhibits SIRT2 by inducing a ligand-induced structural rearrangement of the active site . It binds at an adjacent pocket to lock SIRT2 in an open conformation . This interaction inhibits the deacetylation activity of SIRT2, thereby affecting its ability to regulate various cellular processes .
Biochemical Pathways
SIRT2 regulates a wide range of cellular processes such as cell cycle regulation, autophagy, myelination, neurodegeneration, glucose metabolism, and inflammatory response . By inhibiting SIRT2, this compound can potentially affect these processes.
Result of Action
The inhibition of SIRT2 by this compound leads to tubulin hyperacetylation in HeLa cells and induces destabilization of the checkpoint protein BubR1 . This suggests that this compound could have significant molecular and cellular effects, potentially influencing cell cycle regulation and other cellular processes .
Action Environment
It is known that factors such as tissue type, species, age, and the cellular localization of the sirtuins can regulate their role in the development of diseases . These factors could potentially influence the action of this compound.
Analyse Biochimique
Biochemical Properties
SirReal2 interacts with SIRT2, a protein deacetylase enzyme that removes acetyl groups and longer chain acyl groups from post-translationally modified lysine residues . The interaction of this compound with SIRT2 has been shown to inhibit both SIRT2-dependent deacetylation and defatty-acylation . This compound binds to the induced hydrophobic pocket of SIRT2, where the long-chain fatty acyl group of substrates occupies .
Cellular Effects
In cellular settings, this compound leads to tubulin hyperacetylation in HeLa cells and induces destabilization of the checkpoint protein BubR1 . This compound has also been shown to prevent oocyte maturation and the formation of poor-quality oocytes .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of SIRT2, which has a large hydrophobic pocket that can accommodate long-chain fatty acyl groups . This binding interaction inhibits the deacetylation and defatty-acylation activities of SIRT2 .
Metabolic Pathways
This compound interacts with SIRT2, which is involved in various metabolic pathways. SIRT2 can regulate autophagy, myelination, immunity, inflammation, and other physiological processes .
Subcellular Localization
SIRT2, the target of this compound, is mainly distributed in the cytoplasm but shuttled to the nucleus during mitosis
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENNDDDTIIZDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)




![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)
![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)

![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)
![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)



